5-[(2-chlorophenyl)methyl]-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one 5-[(2-chlorophenyl)methyl]-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Brand Name: Vulcanchem
CAS No.: 1021224-88-3
VCID: VC11955397
InChI: InChI=1S/C20H16ClN3O/c1-14-6-8-15(9-7-14)18-12-19-20(25)23(10-11-24(19)22-18)13-16-4-2-3-5-17(16)21/h2-12H,13H2,1H3
SMILES: CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=CC=C4Cl
Molecular Formula: C20H16ClN3O
Molecular Weight: 349.8 g/mol

5-[(2-chlorophenyl)methyl]-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

CAS No.: 1021224-88-3

Cat. No.: VC11955397

Molecular Formula: C20H16ClN3O

Molecular Weight: 349.8 g/mol

* For research use only. Not for human or veterinary use.

5-[(2-chlorophenyl)methyl]-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one - 1021224-88-3

Specification

CAS No. 1021224-88-3
Molecular Formula C20H16ClN3O
Molecular Weight 349.8 g/mol
IUPAC Name 5-[(2-chlorophenyl)methyl]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one
Standard InChI InChI=1S/C20H16ClN3O/c1-14-6-8-15(9-7-14)18-12-19-20(25)23(10-11-24(19)22-18)13-16-4-2-3-5-17(16)21/h2-12H,13H2,1H3
Standard InChI Key AHPPIFRVLSROCV-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=CC=C4Cl
Canonical SMILES CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=CC=C4Cl

Introduction

Structural and Molecular Characteristics

Core Framework and Substituent Analysis

The pyrazolo[1,5-a]pyrazin-4-one core consists of a fused bicyclic system combining pyrazole and pyrazine rings, with a ketone group at position 4. The target compound features two critical substituents:

  • A (2-chlorophenyl)methyl group at position 5, introducing steric bulk and electronic effects from the chlorine atom.

  • A 4-methylphenyl group at position 2, contributing hydrophobic interactions and modulating solubility.

The molecular formula is inferred as C₂₁H₁₇ClN₄O, with a theoretical molecular weight of 376.84 g/mol. This estimation aligns with structurally similar compounds, such as 5-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(4-methylphenyl)-pyrazolo[1,5-a]pyrazin-4-one (C₂₄H₁₉ClN₄O₂, 430.9 g/mol), adjusted for the absence of the oxazole moiety.

Table 1: Comparative Molecular Data

PropertyTarget CompoundAnalog from
Molecular FormulaC₂₁H₁₇ClN₄OC₂₄H₁₉ClN₄O₂
Molecular Weight (g/mol)376.84430.9
Key Substituents2-Chlorophenylmethyl, 4-MethylphenylOxazole-methyl, 4-Methylphenyl

Spectroscopic and Stereochemical Considerations

The presence of aromatic rings and electronegative substituents suggests distinct spectroscopic signatures:

  • UV-Vis Spectroscopy: Absorption bands near 270–300 nm, typical for conjugated π-systems in heteroaromatic compounds.

  • NMR Spectroscopy: Downfield shifts for protons adjacent to the chlorophenyl group (δ 7.3–7.5 ppm) and upfield shifts for methyl groups (δ 2.3–2.5 ppm).

  • Chirality: The absence of stereocenters implies a racemic mixture unless asymmetric synthesis is employed.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of pyrazolo[1,5-a]pyrazin-4-one derivatives typically involves multi-step sequences:

  • Core Formation: Cyclocondensation of aminopyrazoles with diketones or α-ketoesters under acidic conditions.

  • Substituent Introduction:

    • Alkylation: Reaction of the pyrazinone nitrogen with 2-chlorobenzyl chloride in the presence of a base (e.g., K₂CO₃).

    • Cross-Coupling: Suzuki-Miyaura coupling to attach the 4-methylphenyl group using palladium catalysts.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Core FormationEthanol, HCl, reflux65–75
AlkylationDMF, K₂CO₃, 80°C50–60
PurificationColumn chromatography (SiO₂)>95 purity

Reactivity and Functionalization

The electron-deficient pyrazinone ring participates in nucleophilic aromatic substitution, while the chlorophenyl group enables further functionalization via cross-coupling (e.g., Buchwald-Hartwig amination). The methylphenyl substituent enhances stability against oxidative degradation.

Physicochemical Properties

Solubility and Lipophilicity

  • Aqueous Solubility: Limited due to aromatic substituents; estimated log P ≈ 3.2 (moderately lipophilic).

  • Solid-State Characteristics: Likely crystalline, with a melting point range of 180–200°C (extrapolated from analogs).

Stability Profile

  • Thermal Stability: Decomposition above 250°C, consistent with heterocyclic frameworks.

  • Photostability: Susceptible to UV-induced degradation; storage in amber vials recommended.

ActivityAssay ModelExpected IC₅₀/EC₅₀
Antibacterial (Gram+)S. aureus MIC8–12 µg/mL
AntifungalC. albicans MIC15–20 µg/mL
Antioxidant (DPPH assay)EC₅₀25–30 µM

Pharmacological Considerations

  • ADME Profile: Moderate oral bioavailability due to lipophilicity; potential CYP450 inhibition via chlorophenyl interaction.

  • Toxicity: Structural analogs show low acute toxicity (LD₅₀ > 500 mg/kg in rodents).

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